molecular formula C17H20N2O4 B2572030 2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 941885-43-4

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Cat. No. B2572030
M. Wt: 316.357
InChI Key: DLARVGPVKFBUMM-UHFFFAOYSA-N
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Description

The compound contains a pyridinone ring which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The hydroxymethyl and methoxy groups attached to the ring could potentially enhance the compound’s solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a pyridinone ring with a hydroxymethyl group and a methoxy group attached to it. The phenethylacetamide group is also attached to the ring. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The hydroxymethyl and methoxy groups could be involved in substitution or elimination reactions. The pyridinone ring could undergo electrophilic aromatic substitution or other ring-modifying reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the hydroxymethyl and methoxy groups could enhance its solubility in polar solvents. The pyridinone ring could contribute to its stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Biological Activities

Research in chemical synthesis often explores compounds with pyridine derivatives for their potential biological activities. For example, studies have synthesized various pyridine and pyrimidine derivatives to investigate their antimicrobial properties. Such compounds are synthesized using a variety of starting materials and methods, aiming to discover new treatments for bacterial and fungal infections. One study focused on the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against several bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Material Science Applications

In the field of material science, derivatives of pyridine and related compounds have been investigated for their electrochromic properties. For example, functionalized poly(3,4-ethylenedioxythiophene) films, incorporating hydroxymethyl and ethylene oxide groups, have shown enhanced electrochromic properties, including high contrast ratios and fast switching times. These properties are crucial for applications in smart windows, displays, and other electrochromic devices (Zhang et al., 2014).

Optical and Magnetic Properties

Compounds containing pyridine units have also been explored for their optical and magnetic properties. A notable example is the synthesis of a family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, which displayed dual physical properties: single-molecule magnetism for the dysprosium(III) member and intense red photoluminescence for the europium(III) analogue. These clusters, with their unique sandglass-like topology, offer promising applications in the development of new magnetic and luminescent materials (Alexandropoulos et al., 2011).

Fluoroionophores for Metal Detection

Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed to interact with metal cations, demonstrating specific chelation properties for zinc ions in organic and semi-aqueous solutions. Such fluoroionophores can serve as metal sensors, highlighting the versatility of pyridine derivatives in developing selective probes for metal ion detection (Hong et al., 2012).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-16-10-19(14(12-20)9-15(16)21)11-17(22)18-8-7-13-5-3-2-4-6-13/h2-6,9-10,20H,7-8,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLARVGPVKFBUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

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